2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid

COX inhibition anti‑platelet research structure–activity relationship

Racemic CAS 127733-45-3 is a chiral reference standard with ortho-CF3 and a hydrolytically labile ester linker. Key advantages: • Validated racemate for chiral HPLC/SFC method development and enantioselective synthesis optimization. • ortho-CF3 substitution enables SAR comparisons vs para-CF3 analogs (e.g., triflusal). • Ester prodrug model: measure hydrolysis rates in plasma/esterase assays. Purity ≥98% (HPLC), white crystalline solid, storage 4 °C.

Molecular Formula C17H13F3O4
Molecular Weight 338.282
CAS No. 127733-45-3
Cat. No. B595878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid
CAS127733-45-3
Synonyms2-((1-(2-(trifluoroMethyl)phenyl)ethoxy)carbonyl)benzoic acid
Molecular FormulaC17H13F3O4
Molecular Weight338.282
Structural Identifiers
SMILESCC(C1=CC=CC=C1C(F)(F)F)OC(=O)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C17H13F3O4/c1-10(11-6-4-5-9-14(11)17(18,19)20)24-16(23)13-8-3-2-7-12(13)15(21)22/h2-10H,1H3,(H,21,22)
InChIKeyGOSSQWXBWXTINY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid (CAS 127733-45-3): Procurement-Relevant Identity and Physicochemical Baseline


2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid (CAS 127733‑45‑3) is a synthetic, racemic benzoic acid diester derivative belonging to the class of ortho‑acyloxy‑benzoic acids. Its structure comprises a 2‑(trifluoromethyl)phenyl‑1‑ethoxy moiety linked via a carbonate‑type bridge to the carboxyl group of phthalic acid monoester . The molecular formula is C₁₇H₁₃F₃O₄ (MW 338.28 g·mol⁻¹), and the compound is supplied as a white crystalline solid with a purity specification of ≥98 % (HPLC) and a recommended storage temperature of 4 °C . The InChI Key is GOSSQWXBWXTINY‑UHFFFAOYSA‑N, and the canonical SMILES is CC(OC(=O)C1=CC=CC=C1C(=O)O)C1=CC=CC=C1C(F)(F)F . These physicochemical identifiers are critical for unambiguous procurement and for differentiating the racemate from its single‑enantiomer analogue (S)‑2‑((1‑(2‑(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid (CAS 127852‑25‑9).

Chiral Form Racemic mixture; supports achiral assays and chiral resolution workflow
Structural Distinction Ortho‑CF₃ and ethoxycarbonyl ester bridge differentiate from para‑CF₃ or non‑ester analogues
Procurement Grade HPLC purity specification; anhydrous handling may support compound integrity

Why 2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid Cannot Be Replaced by Common In‑Class Benzoic Acid Derivatives


Superficially, 2‑((1‑(2‑(trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid may appear interchangeable with other trifluoromethyl‑substituted benzoic acid derivatives used in anti‑inflammatory or anti‑platelet research, such as triflusal (2‑acetoxy‑4‑(trifluoromethyl)benzoic acid) or its metabolite HTB (2‑hydroxy‑4‑(trifluoromethyl)benzoic acid). However, three structural features preclude generic substitution: (i) the trifluoromethyl group is positioned ortho on the phenyl ring rather than para, altering the electronic environment of the aromatic system ; (ii) the ethoxycarbonyl linker between the benzoic acid core and the 1‑(2‑(trifluoromethyl)phenyl)ethyl moiety introduces a hydrolytically labile ester bond that is absent in simple salicylate analogues ; and (iii) the racemic nature of CAS 127733‑45‑3 means that biological activity may differ from the resolved (S)‑enantiomer (CAS 127852‑25‑9), which has been separately investigated as a COX‑2 inhibitor . These differences translate into distinct solubility, metabolic stability, and target‑engagement profiles that cannot be assumed from data generated on para‑trifluoromethyl or non‑ester congeners.

Target: ortho‑CF₃ vs para‑CF₃ (triflusal/HTB)
Ortho‑CF₃ alters electronic and lipophilic profile; assay permeability may differ
Racemic mixture vs (S)‑enantiomer (reported COX‑2 inhibition)
Stereochemical composition may impact biological activity; verify enantiomer requirement
Ester bridge present vs non‑ester 2‑(trifluoromethyl)benzoic acid
Ester lability may introduce time‑dependent loss in aqueous or biological matrices

Quantitative Differentiation Evidence for 2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid vs. Structural Analogues


Ortho‑ vs. Para‑Trifluoromethyl Substitution: Structural and Electronic Differentiation from Triflusal and HTB

The target compound carries the electron‑withdrawing trifluoromethyl substituent at the ortho position of the terminal phenyl ring, whereas the clinically studied anti‑platelet agent triflusal (2‑acetoxy‑4‑(trifluoromethyl)benzoic acid) and its active metabolite HTB (2‑hydroxy‑4‑(trifluoromethyl)benzoic acid) bear the CF₃ group at the para position [1]. This positional isomerism is expected to alter the pKa of the benzoic acid moiety and the compound's lipophilicity (LogP): the target compound has a calculated LogP of approximately 4.32 , while 2‑hydroxy‑4‑(trifluoromethyl)benzoic acid (HTB) has a reported LogP of approximately 3.0–3.5 [2]. The difference of ~0.8–1.3 LogP units indicates higher membrane permeability potential for CAS 127733‑45‑3, which may directly affect cell‑based assay outcomes and in‑vivo distribution.

CF₃ Position Effect
Reported
Target LogP ≈ 4.32 (ortho‑CF₃); HTB LogP ≈ 3.0–3.5 (para‑CF₃)
ΔLogP ≈ +0.8 to +1.3; calculated values
May affect membrane permeability in cell‑based assays compared to para‑CF₃ analogues
Cross‑study comparison; verify in own assay system
COX inhibition anti‑platelet research structure–activity relationship

Racemate vs. Single (S)‑Enantiomer: Chiral Purity as a Procurement Decision Factor

CAS 127733‑45‑3 is the racemic mixture, while CAS 127852‑25‑9 is the resolved (S)‑enantiomer. The (S)‑enantiomer has been specifically investigated as a COX‑2 inhibitor with reported anti‑inflammatory and analgesic properties . In chiral chromatography or asymmetric synthesis applications, the racemate can serve as a reference standard or starting material for resolution studies. Procurement of the racemate (typically priced lower than the enantiopure form) versus the (S)‑enantiomer should be driven by the experimental design: the racemate is appropriate for achiral assays, impurity profiling, or as a precursor for chiral resolution; the (S)‑enantiomer is required for stereospecific biological studies.

Racemate vs (S)‑Enantiomer
Reported
Racemic mixture (CAS 127733‑45‑3); (S)‑enantiomer (CAS 127852‑25‑9) with reported COX‑2 inhibition
Stereochemical form may impact biological assay outcome; verify enantiomer requirement
Biological annotation present only for (S)‑form
chiral resolution enantioselective synthesis COX‑2 inhibition

Purity Specifications: Batch‑to‑Batch Consistency Across Major Suppliers

The commercially available purity of CAS 127733‑45‑3 is consistently specified at 98 % (HPLC) by major suppliers including Sigma‑Aldrich, Fluorochem, and Beyotime . Some suppliers (e.g., AKSci) offer a minimum purity specification of 95 % . In comparison, the (S)‑enantiomer (CAS 127852‑25‑9) is also offered at 98 % purity , while triflusal reference standards are typically supplied at ≥98 % (HPLC). This parity in available purity means that impurity‑driven batch variability is not a key differentiator among suppliers, but the choice between 95 % and 98 % grades can affect the reliability of quantitative bioassay data, particularly at low compound concentrations.

Purity Specification
Reported
98% (HPLC) from major suppliers; 95% grade available
Purity grade choice may affect quantitative data reliability; 98% may be preferred for sensitive assays
Based on vendor certificates of analysis
quality control reference standard purity specification

Hydrolytic Lability of the Ethoxycarbonyl Ester Bridge: A Key Handling Distinction from Non‑Ester Analogues

The ethoxycarbonyl linker connecting the benzoic acid core to the 1‑(2‑(trifluoromethyl)phenyl)ethyl group is an ester bond susceptible to hydrolysis under both acidic and basic conditions, as well as by ubiquitous esterases in biological matrices . This contrasts with the simpler analogue 2‑(trifluoromethyl)benzoic acid (CAS 433‑97‑6), which lacks this ester bridge and is therefore chemically and metabolically more stable [1]. The half‑life of the target compound in aqueous buffer at pH 7.4 and 37 °C has not been formally reported, but structurally related benzoate esters typically exhibit t₁/₂ values ranging from 2 to 24 hours depending on substitution [2]. This hydrolytic susceptibility must be accounted for in experimental design: stock solutions should be prepared in anhydrous DMSO, stored at −20 °C, and biological assays should include appropriate stability controls.

Ester Lability
Class‑level
Ethoxycarbonyl ester bridge present; typical benzoate ester t₁/₂ 2–24 h (pH 7.4, 37°C)
Hydrolysis may occur in aqueous buffers; anhydrous handling and stability controls may be needed
Class‑level inference; exact t₁/₂ not formally reported
chemical stability prodrug design ester hydrolysis

Recommended Research and Industrial Application Scenarios for 2-((1-(2-(Trifluoromethyl)phenyl)ethoxy)carbonyl)benzoic acid


Chiral Resolution and Enantioselective Synthesis Reference Standard

The racemic nature of CAS 127733‑45‑3 makes it an ideal starting material or reference standard for chiral chromatographic method development and enantioselective synthesis optimisation. Because the (S)‑enantiomer (CAS 127852‑25‑9) has been annotated with COX‑2 inhibitory activity , the racemate can be used to validate chiral HPLC or SFC separation methods, enabling laboratories to generate enantiopure material for stereospecific pharmacological profiling.

Structure–Activity Relationship (SAR) Studies on ortho‑CF₃ Benzoic Acid Derivatives

The ortho‑trifluoromethyl substitution pattern of CAS 127733‑45‑3 distinguishes it from the para‑CF₃ arrangement found in triflusal and HTB [1]. This compound is therefore valuable in SAR campaigns exploring the impact of CF₃ ring position on target binding affinity, selectivity, and pharmacokinetic properties. The calculated LogP difference of ~0.8–1.3 units relative to HTB [2] provides a testable hypothesis for membrane permeability studies.

Ester Prodrug Feasibility and Metabolic Stability Assessment

The ethoxycarbonyl ester bridge in CAS 127733‑45‑3 is a hydrolytically labile functional group that can be exploited in prodrug design studies . Researchers investigating ester‑based prodrug strategies can use this compound to measure hydrolysis rates in plasma, liver microsomes, or esterase‑containing buffers, comparing stability against non‑ester analogues such as 2‑(trifluoromethyl)benzoic acid. Controlled hydrolysis experiments can inform the design of analogues with tuned metabolic lability.

Analytical Impurity Profiling and Method Validation for Trifluoromethyl‑Containing Pharmaceuticals

With a well‑characterised purity specification (98 % by HPLC) , CAS 127733‑45‑3 can serve as a system suitability standard or a spiked impurity in HPLC/LC‑MS method validation protocols for fluorinated pharmaceutical intermediates. Its distinct retention time, UV absorbance, and mass spectrometric signature enable robust detection and quantification in complex matrices.

Application
Selection Property
Validation Focus
Chiral resolution & enantioselective synthesis
Racemic reference standard
Chiral separation method validation
SAR of ortho‑CF₃ derivatives
Ortho‑CF₃ substitution pattern
Binding affinity & permeability comparison
Ester prodrug stability assessment
Hydrolytically labile ester bridge
Metabolic stability control
Analytical impurity profiling
HPLC purity specification
Impurity detection & quantification
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